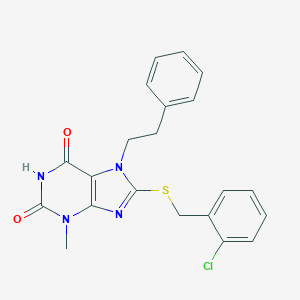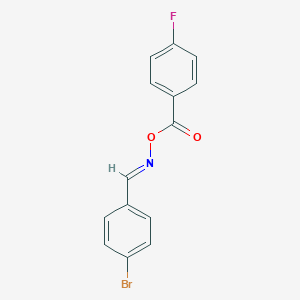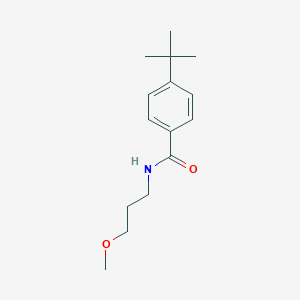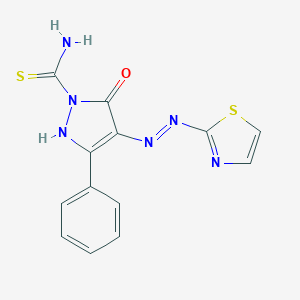
8-(2-Chloro-benzylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Chloro-benzylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione, commonly known as BC-11, is a small molecule that has been extensively studied for its potential biological and pharmacological activities. BC-11 belongs to the class of purine derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of BC-11 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BC-11 has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling. BC-11 has also been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species (ROS). The inhibition of these enzymes and signaling pathways by BC-11 may contribute to its anti-inflammatory, anti-cancer, and anti-viral properties.
Biochemical and Physiological Effects
BC-11 has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that BC-11 can inhibit the proliferation of cancer cells and induce apoptosis. BC-11 has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have demonstrated that BC-11 can reduce inflammation and oxidative stress in animal models of disease.
Advantages and Limitations for Lab Experiments
BC-11 is an important tool for researchers studying the role of various enzymes and signaling pathways in disease pathogenesis. Its small size and high potency make it an attractive candidate for drug development. However, there are some limitations to its use in lab experiments. BC-11 has poor solubility in water, which can limit its bioavailability and make it difficult to administer in vivo. Additionally, the precise mechanism of action of BC-11 is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for BC-11 research. One area of interest is the development of novel BC-11 derivatives with improved solubility and bioavailability. Another area of interest is the identification of the precise mechanism of action of BC-11 and its potential targets. This information could be used to develop more targeted therapies for various diseases. Additionally, BC-11 could be used as a tool to study the role of various enzymes and signaling pathways in disease pathogenesis. Overall, BC-11 is a promising compound with potential applications in various areas of research.
Synthesis Methods
The synthesis of BC-11 involves a multi-step process, which includes the reaction of 2-chlorobenzyl mercaptan with 3-methyl-7-phenethylxanthine to form the intermediate 8-(2-chlorobenzylsulfanyl)-3-methyl-7-phenethylxanthine. This intermediate is then oxidized with potassium permanganate to yield BC-11. The purity of the synthesized compound is confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
BC-11 has been extensively studied for its potential biological and pharmacological activities. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. BC-11 has also been shown to inhibit the activity of various enzymes, including phosphodiesterases and xanthine oxidase, which are involved in the regulation of various physiological processes. BC-11 is an important tool for researchers studying the role of these enzymes in disease pathogenesis and for the development of novel therapeutics.
properties
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-25-18-17(19(27)24-20(25)28)26(12-11-14-7-3-2-4-8-14)21(23-18)29-13-15-9-5-6-10-16(15)22/h2-10H,11-13H2,1H3,(H,24,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHOKBCMHLMXRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3Cl)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Chloro-benzylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B406086.png)
![4-isopropylphenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidoate](/img/structure/B406088.png)
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B406091.png)

![4-[4-(2,3-Dimethylphenoxy)anilino]-4-oxobutanoic acid](/img/structure/B406094.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(2-pyridinyl)acetamide](/img/structure/B406096.png)
![4-[(2-ethoxyphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B406098.png)
![N-[(E)-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutan-2-ylidene]amino]furan-2-carboxamide](/img/structure/B406100.png)
![(4E)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406101.png)

![N-(1-adamantyl)-3-[(2-iodobenzoyl)hydrazono]butanamide](/img/structure/B406104.png)
![2-{2-[1-(aminocarbothioyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-1-naphthalenesulfonic acid](/img/structure/B406105.png)
![4-[(2-benzoyl-4-chlorophenyl)hydrazono]-3-{4-nitrophenyl}-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B406107.png)
